molecular formula C14H11BrO2 B1269425 4-[(2-Bromobenzyl)oxy]benzaldehyde CAS No. 632300-46-0

4-[(2-Bromobenzyl)oxy]benzaldehyde

Cat. No. B1269425
M. Wt: 291.14 g/mol
InChI Key: LNIYYHBOWYPIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to 4-[(2-Bromobenzyl)oxy]benzaldehyde involves several steps, including condensation reactions and palladium-catalyzed ortho-bromination. A notable method involves the selective palladium-catalyzed ortho-bromination of benzaldehydes using a three-step sequence, which includes O-Methyloxime serving as a directing group. This process results in substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques and computational analyses. Studies have shown that structural investigations can reveal intricate details about the molecule, including crystal structure, vibrational spectroscopy, and molecular orbital analyses (Arunagiri et al., 2018). These analyses provide insights into the molecular geometry, electron distribution, and interaction potentials, crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving 4-[(2-Bromobenzyl)oxy]benzaldehyde derivatives are diverse, with one example being their use in the synthesis of oxiranes. These reactions are stereoselective, leading to the formation of trans-isomers, and have applications as antimicrobial additives (Talybov et al., 2022). Additionally, the compound's participation in coupling reactions to synthesize various aromatic hydrocarbons highlights its versatility and utility in organic synthesis (Iwasaki et al., 2015).

Physical Properties Analysis

The physical properties of 4-[(2-Bromobenzyl)oxy]benzaldehyde derivatives, such as melting points, solubility, and crystal structure, are determined through experimental methods. These properties are essential for the compound's application in various fields, influencing its behavior in chemical reactions and potential industrial applications.

Chemical Properties Analysis

The chemical properties of 4-[(2-Bromobenzyl)oxy]benzaldehyde, including its reactivity, stability, and interactions with other molecules, are crucial for its applications in synthesis and material science. Computational and spectroscopic analyses provide valuable information on its electronic structure, which influences its chemical behavior (Balachander & Manimekalai, 2017).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related compounds, such as 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, involve various spectroscopic techniques, including FT-IR, GC-MS, and NMR. These processes are critical for understanding the structural and molecular properties of such compounds (Balachander & Manimekalai, 2017).

Chemical Reactions and Mechanisms

  • Studies on related benzaldehydes have explored their roles in chemical reactions like intramolecular nucleophilic attack at silicon in o-silylbenzyl alcohols, providing insight into novel synthesis pathways (Hudrlik, Hudrlik & Jeilani, 2011).
  • Research into benzaldehyde O-alkyloximes has revealed their potential as plant growth regulators, indicating a possible application in agricultural science (Yoshikawa & Doi, 1998).

Medicinal Chemistry and Therapeutic Applications

  • Synthesis of benzyloxybenzaldehyde derivatives and their testing against cell lines, such as HL-60, highlight their potential anticancer activity, suggesting applications in medicinal chemistry and drug development (Lin et al., 2005).

Novel Synthetic Techniques

  • Research into the synthesis of various substituted benzaldehydes using palladium-catalyzed ortho-bromination demonstrates innovative approaches to synthesizing complex organic compounds (Dubost et al., 2011).

properties

IUPAC Name

4-[(2-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIYYHBOWYPIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351909
Record name 4-[(2-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Bromobenzyl)oxy]benzaldehyde

CAS RN

632300-46-0
Record name 4-[(2-bromobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.